molecular formula C18H21N3O4 B2659157 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 1257549-90-8

2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2659157
CAS No.: 1257549-90-8
M. Wt: 343.383
InChI Key: QBOLMOOHVWNEJK-UHFFFAOYSA-N
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Description

2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazolidinone ring, an ethoxyphenyl group, and a furan ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(furan-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazolidinone ring: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the ethoxyphenyl group: This step often involves a nucleophilic substitution reaction where an ethoxyphenyl halide reacts with the imidazolidinone intermediate.

    Attachment of the furan ring: The final step involves the coupling of the furan ring to the acetamide moiety, which can be accomplished using a variety of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(furan-2-ylmethyl)acetamide can undergo several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form various furan derivatives.

    Reduction: The imidazolidinone ring can be reduced under hydrogenation conditions.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione, while reduction of the imidazolidinone ring can produce a dihydroimidazolidine derivative.

Scientific Research Applications

2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(furan-2-ylmethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate due to its unique structural features and biological activities.

    Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazolidinone ring can interact with enzymes and receptors, modulating their activity. The ethoxyphenyl group can enhance the compound’s binding affinity to its targets, while the furan ring can participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(furan-2-ylmethyl)acetamide
  • 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(thiophen-2-ylmethyl)acetamide
  • 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide

Uniqueness

What sets 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(furan-2-ylmethyl)acetamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring, in particular, can enhance its reactivity and potential biological activities compared to other similar compounds.

Properties

IUPAC Name

2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-2-24-15-7-5-14(6-8-15)21-10-9-20(18(21)23)13-17(22)19-12-16-4-3-11-25-16/h3-8,11H,2,9-10,12-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOLMOOHVWNEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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